2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one
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Overview
Description
2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one is an organic peroxide compound. Organic peroxides are characterized by the presence of a peroxide group (–O–O–) in their molecular structure. These compounds are known for their ability to generate free radicals, making them useful in various chemical processes, including polymerization and oxidation reactions.
Preparation Methods
The synthesis of 2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one typically involves the reaction of tert-butyl hydroperoxide with a suitable phenolic compound under controlled conditions. The reaction is usually catalyzed by an acid or base, and the temperature is maintained to ensure the stability of the peroxide group. Industrial production methods often employ continuous processes using plate exchangers to manage the heat generated during the reaction .
Chemical Reactions Analysis
2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, primarily involving the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can participate in:
Oxidation reactions: The compound can act as an oxidizing agent, converting substrates into their oxidized forms.
Substitution reactions: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Polymerization reactions: The compound is often used as an initiator in the polymerization of monomers, leading to the formation of polymers
Scientific Research Applications
2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a radical initiator in various organic synthesis reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used in the production of polymers, such as polyethylene and polypropylene, where it serves as a crosslinking agent to enhance the material properties
Mechanism of Action
The primary mechanism of action of 2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including the polymerization of monomers and the oxidation of organic substrates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being reacted .
Comparison with Similar Compounds
2-(tert-Butylperoxy)-2-hydroxy-1-phenylethan-1-one can be compared with other organic peroxides, such as:
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator in polymerization reactions.
tert-Butyl hydroperoxide: Commonly used as an oxidizing agent in organic synthesis.
tert-Butylperoxy-2-ethylhexyl carbonate: Used as a polymerization initiator and known for its high thermal sensitivity .
Each of these compounds has unique properties that make them suitable for specific applications. For example, di-tert-butyl peroxide is more stable and can be used at higher temperatures, while tert-butyl hydroperoxide is more reactive and suitable for oxidation reactions.
Properties
CAS No. |
82745-73-1 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-tert-butylperoxy-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-15-11(14)10(13)9-7-5-4-6-8-9/h4-8,11,14H,1-3H3 |
InChI Key |
RXOZSIPXAFPKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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